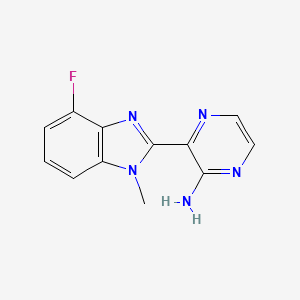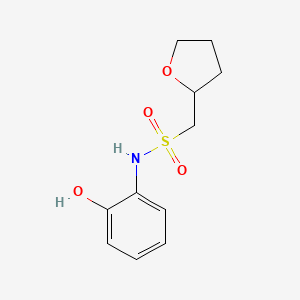
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide, also known as OHM sulfonamide, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves its interaction with specific targets in the body. This compound sulfonamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. This compound sulfonamide has also been shown to modulate the activity of certain transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound sulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound sulfonamide has been demonstrated to modulate the immune response by reducing the production of reactive oxygen species and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. This compound sulfonamide is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using this compound sulfonamide in lab experiments. Its low solubility in water can make it difficult to prepare solutions at high concentrations. In addition, its binding affinity to specific targets can vary depending on the experimental conditions, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for the study of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide. One potential application is in the treatment of cancer, where this compound sulfonamide has shown promising results in preclinical studies. Further research is needed to optimize the dosing and delivery of this compound sulfonamide in order to maximize its therapeutic potential. Another area of research is in the development of new derivatives of this compound sulfonamide, which may have improved pharmacological properties. Finally, the mechanism of action of this compound sulfonamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves the reaction of 2-hydroxybenzenesulfonamide and 2-oxolanone in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes. It has also been demonstrated to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11-6-2-1-5-10(11)12-17(14,15)8-9-4-3-7-16-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOAOUQUIUEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)
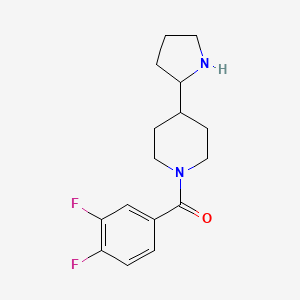
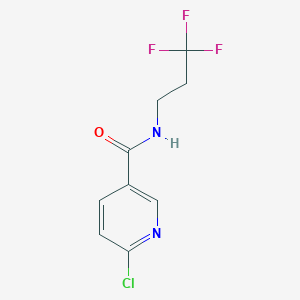
![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
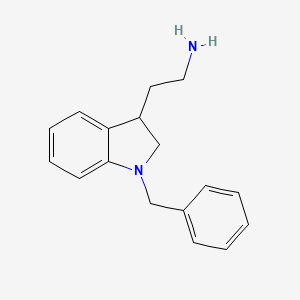
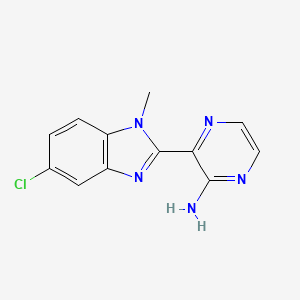

![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)

